S-(-)-7-Desmethyl-8-nitro Blebbistatin
Overview
Description
(S)-nitro-Blebbistatin: is a more stable form of (–)-blebbistatin , which itself is a selective cell-permeable inhibitor of non-muscle myosin II ATPases . Myosin II plays a crucial role in cellular processes such as cytokinesis, cell migration, and apoptosis-related bleb formation.
Mechanism of Action
Target of Action
S-(-)-7-Desmethyl-8-nitro Blebbistatin, a derivative of Blebbistatin, primarily targets myosin II , a motor protein involved in muscle contraction and cell motility . Myosin II plays a crucial role in various cellular processes, including cytokinesis, cell migration, and maintenance of cell shape .
Mode of Action
Blebbistatin inhibits myosin II by binding to it and inhibiting its ATPase activity . This inhibition disrupts the acto-myosin based motility, as it binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments .
Biochemical Pathways
The inhibition of myosin II ATPase activity by Blebbistatin affects several biochemical pathways. It inhibits the formation of blebs in melanoma cell culture, disrupts mitotic spindle formation, and can either enhance or inhibit cell migration depending on other conditions . In neurons, Blebbistatin promotes neurite outgrowth . At the organ level, it stops the contraction of skeletal muscle or heart muscle .
Pharmacokinetics
It is known that blebbistatin is soluble in water at a concentration of 10 μm
Result of Action
The inhibition of myosin II by this compound leads to several cellular effects. It inhibits cytokinesis, may disrupt mitotic spindle formation, and can either enhance or inhibit cell migration . In neurons, it promotes neurite outgrowth . At the organ level, it stops the contraction of skeletal muscle or heart muscle .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, Blebbistatin becomes inactive and phototoxic upon blue light illumination due to changes in the structure of the compound accompanied by the generation of reactive oxygen species . Furthermore, its fluorescence can interfere with GFP imaging or FRET experiments at high concentrations . Therefore, the environment in which this compound is used can significantly influence its action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
S-(-)-7-Desmethyl-8-nitro Blebbistatin is known to interact with a variety of enzymes, proteins, and other biomolecules . It is a myosin inhibitor, specifically for myosin II . This interaction with myosin II is crucial in various biochemical reactions, particularly those involving muscle contraction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. It has been found to inhibit the formation of blebs in melanoma cell culture . Additionally, it has been shown to inhibit cytokinesis and may also disrupt mitotic spindle formation . Its influence on cell function extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It inhibits myosin ATPase activity, thereby affecting acto-myosin based motility . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This type of inhibition relaxes the acto-myosin myofilaments, leading to several biological effects .
Temporal Effects in Laboratory Settings
It is known that the compound has certain adverse characteristics such as cytotoxicity and blue-light instability, which can make its application challenging .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Detailed studies on threshold effects, as well as toxic or adverse effects at high doses, are still needed.
Metabolic Pathways
Given its interaction with myosin II, it is likely involved in pathways related to muscle contraction .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve interactions with various transporters or binding proteins
Subcellular Localization
Understanding the targeting signals or post-translational modifications that direct it to specific compartments or organelles could provide valuable insights into its function .
Preparation Methods
Synthetic Routes:: The synthetic route to prepare (S)-nitro-Blebbistatin involves several steps. While I don’t have access to specific proprietary methods, I can provide a general outline:
Starting Material: Begin with a suitable precursor compound.
Nitration: Introduce the nitro group (–NO₂) at the desired position using a nitrating agent.
Stereochemistry Control: Ensure the correct stereochemistry (S configuration) during the nitration step.
Purification: Purify the product to obtain crystalline .
Industrial Production:: Industrial-scale production methods may involve modifications of the synthetic route, optimization for yield, and large-scale purification. specific details would require proprietary information from manufacturers.
Chemical Reactions Analysis
Reactions::
(S)-nitro-Blebbistatin: can undergo various chemical reactions, including:
Oxidation: Oxidative processes may affect the nitro group or other functional groups.
Reduction: Reduction reactions could modify the nitro group or other moieties.
Substitution: Substitution reactions may occur at different positions.
Other Transformations: Cyclization, rearrangements, and functional group interconversions.
Nitration: Nitric acid (HNO₃) or nitrating mixtures.
Reduction: Hydrogenation (e.g., using palladium on carbon, Raney nickel).
Substitution: Various nucleophiles (e.g., amines, alkoxides).
Other Reactions: Specific reagents based on the desired transformation.
Major Products:: The major products depend on the specific reaction conditions. Isolation and characterization would reveal the exact structures.
Scientific Research Applications
(S)-nitro-Blebbistatin: finds applications in various fields:
Cell Biology: Studying cell motility, cytokinesis, and apoptosis.
Biophysics: Investigating myosin II function and dynamics.
Drug Development: Targeting non-muscle myosin II for therapeutic purposes.
Live Cell Imaging: Due to its stability under blue light exposure.
Comparison with Similar Compounds
(S)-nitro-Blebbistatin: stands out due to its stability under blue light exposure, which addresses a limitation of the original compound. Similar compounds include (–)-blebbistatin and related myosin inhibitors.
Biological Activity
S-(-)-7-Desmethyl-8-nitro Blebbistatin is a potent myosin II ATPase inhibitor, derived from the well-known compound blebbistatin. This compound has gained significant attention in biological research due to its specific inhibitory effects on myosin II, a motor protein crucial for various cellular processes, including muscle contraction, cell motility, and cytokinesis. This article explores the biological activity of this compound, highlighting its mechanisms of action, applications in research, and relevant case studies.
- Molecular Formula : C17H13N3O4
- Molecular Weight : 323.30 g/mol
- CAS Number : 856925-75-2
This compound inhibits the ATPase activity of myosin II by binding to a hydrophobic cleft in the myosin motor domain. This binding stabilizes myosin in a conformation that prevents effective interaction with actin filaments, thereby disrupting the actomyosin contractile machinery. The compound predominantly binds to myosin in an actin-detached state, leading to a relaxation of acto-myosin interactions and subsequent cellular effects.
Key Mechanisms:
- Inhibition of Myosin ATPase Activity : By inhibiting the ATP hydrolysis required for muscle contraction and cellular movement.
- Alteration of Cellular Motility : Influencing processes such as cytokinesis and cell shape changes.
- Impact on Cancer Cell Migration : this compound is utilized to study cancer metastasis by examining its effects on non-muscle cell motility.
Research Findings
Numerous studies have investigated the biological activity of this compound, providing insights into its efficacy and potential applications.
In Vitro Studies
- Cytokinesis Inhibition : Research has demonstrated that treatment with this compound significantly inhibits cytokinesis in various cell types, leading to multinucleation and altered cell division dynamics .
- Cancer Cell Migration : In studies focusing on pancreatic cancer organoids, this compound reduced lumen formation capabilities, indicating its role in inhibiting cancer cell migration and invasion .
- Myosin II Dynamics : The compound has been shown to affect the sliding velocity of myosin in motility assays, with half-maximal inhibition occurring at concentrations between 1–5 μM . This highlights its potency as a tool for dissecting myosin function.
Case Studies
Several case studies illustrate the practical applications of this compound in biological research:
Study | Focus | Findings |
---|---|---|
Duxbury et al., 2004 | Cancer Metastasis | Demonstrated that blebbistatin analogs inhibit tumor cell invasion through extracellular matrices. |
Vicente-Manzanares et al., 2009 | Cell Migration | Showed that S-(−)-blebbistatin affects the dynamics of lamellipodia during cell migration. |
Bond et al., 2012 | Cytoskeletal Dynamics | Investigated how blebbistatin alters actomyosin contractility and its implications for cellular mechanics. |
Applications in Research
This compound serves as a valuable tool in various fields of biological research:
- Cell Biology : It is widely used to study cellular processes involving myosin II, including cytokinesis and cell migration.
- Cancer Research : The compound aids in understanding the mechanisms behind cancer cell metastasis and invasion.
- Cardiac Research : Its application extends to cardiac muscle studies where it helps investigate myosin function in heart cells.
Properties
IUPAC Name |
(3aS)-3a-hydroxy-7-nitro-1-phenyl-2,3-dihydropyrrolo[2,3-b]quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c21-15-13-7-6-12(20(23)24)10-14(13)18-16-17(15,22)8-9-19(16)11-4-2-1-3-5-11/h1-7,10,22H,8-9H2/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMYHNYWFMRDKQ-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)C21O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)[C@@]21O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50471524 | |
Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
856925-75-2 | |
Record name | (3aS)-1,2,3,3a-Tetrahydro-3a-hydroxy-7-nitro-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=856925-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | S-(-)-7-Desmethyl-8-nitro Blebbistatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50471524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.